molecular formula C15H13N3O2S B11358771 5-(3,4-dimethylphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11358771
M. Wt: 299.3 g/mol
InChI Key: BLCUPTCOACWUSM-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 5-(3,4-dimethylphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 3,4-dimethylphenyl derivative, followed by the introduction of the thiazole and oxazole rings through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.

Chemical Reactions Analysis

5-(3,4-dimethylphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

5-(3,4-dimethylphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and pathway modulation are essential to elucidate its precise mechanism.

Comparison with Similar Compounds

When compared to similar compounds, 5-(3,4-dimethylphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of structural motifs. Similar compounds include:

    5-(3,4-dimethylphenyl)-1,3-thiazol-2-yl derivatives: These compounds share the thiazole ring but may differ in other substituents.

    1,2-oxazole-3-carboxamide derivatives: These compounds have the oxazole ring and carboxamide group but may lack the dimethylphenyl and thiazole components.

    3,4-dimethylphenyl derivatives: These compounds contain the dimethylphenyl group but may not have the heterocyclic rings.

The uniqueness of this compound lies in its integrated structure, which imparts specific chemical and biological properties not found in its individual components.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H13N3O2S/c1-9-3-4-11(7-10(9)2)13-8-12(18-20-13)14(19)17-15-16-5-6-21-15/h3-8H,1-2H3,(H,16,17,19)

InChI Key

BLCUPTCOACWUSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC=CS3)C

Origin of Product

United States

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